molecular formula C24H35ClO9 B1669813 Dapagliflozin propanediol hydrate CAS No. 960404-48-2

Dapagliflozin propanediol hydrate

Cat. No.: B1669813
CAS No.: 960404-48-2
M. Wt: 503.0 g/mol
InChI Key: GOADIQFWSVMMRJ-UPGAGZFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapagliflozin propanediol hydrate (DAP-PDH) is a crystalline hydrate form of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. It consists of dapagliflozin complexed with (S)-propylene glycol and water (molecular formula: C21H25ClO6·C3H8O2·H2O, MW: 502.98) . DAP-PDH was developed to address the poor solid-state stability and hygroscopicity of amorphous dapagliflozin . It is formulated into immediate-release tablets (e.g., Forxiga<sup>®</sup>) and exhibits rapid dissolution (>80% within 30 minutes in optimized formulations) and bioequivalence to reference drugs .

Preparation Methods

The preparation of dapagliflozin propylene glycol involves several synthetic routes and reaction conditions. One method includes placing dapagliflozin in an ester solvent or a mixed solvent of an ester solvent and other solvents to form a solution. The solution is then saturated by cooling or by adding a poor solvent, followed by the addition of a seed crystal, stirring to precipitate a solid, and filtering the solid. The solid is then converted to the desired crystal form by solvent removal . Industrial production methods often involve mixing dapagliflozin propylene glycol with bulking agents, binders, disintegrants, glidants, anti-adherents, and lubricants to form stock granulation, which is then used to fill capsules or form tablets .

Scientific Research Applications

Pharmacological Applications

Dapagliflozin propanediol hydrate is primarily indicated for:

  • Type 2 Diabetes Management : It is used in conjunction with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus. The mechanism involves the inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion in urine, thereby lowering blood glucose levels .
  • Cardiovascular Benefits : Recent studies have suggested that dapagliflozin may provide cardiovascular benefits for patients with type 2 diabetes. It has been associated with reduced risks of heart failure and cardiovascular events, making it a valuable option for diabetic patients with comorbid cardiovascular conditions .
  • Weight Management : The glucosuria induced by dapagliflozin can lead to weight loss, which is beneficial for overweight or obese patients with type 2 diabetes. This weight reduction is attributed to calorie loss through urine .

Clinical Studies and Findings

Several clinical trials have evaluated the pharmacokinetics and safety profile of this compound:

  • Pharmacokinetics Comparison : A study compared the pharmacokinetics of this compound with its prodrug form, dapagliflozin formate. The results indicated comparable plasma concentration profiles and safety between the two formulations, suggesting that this compound is an effective alternative for patients .
  • Safety Profile : Clinical trials have shown that dapagliflozin is generally well-tolerated among patients, with adverse effects being similar to those observed in placebo groups. Common side effects include urinary tract infections and genital mycotic infections due to increased glucose in urine .

Preparation and Formulation

The formulation of this compound involves specific manufacturing processes to ensure stability and efficacy:

  • Tablet Formulation : A patent describes a method for preparing tablets containing this compound, emphasizing uniformity of dosage units and high stability. The process involves dissolving the compound in suitable solvents and mixing it with excipients like pregelatinized starch and magnesium stearate .

Future Research Directions

Ongoing research is focused on expanding the applications of this compound:

  • Combination Therapies : Investigating its use in combination with other antidiabetic agents to enhance glycemic control and address different aspects of type 2 diabetes management.
  • Broader Therapeutic Uses : Exploring its potential benefits in non-diabetic populations, particularly regarding cardiovascular health and renal protection.

Summary Table of Key Findings

Application AreaDetails
Primary UseManagement of type 2 diabetes mellitus
MechanismInhibition of SGLT2 leading to increased glucose excretion
Cardiovascular BenefitsReduced risk of heart failure and cardiovascular events
Weight ManagementInduces weight loss through glucosuria
Safety ProfileGenerally well-tolerated; common side effects include urinary tract infections
FormulationTablets prepared for stability and uniformity

Comparison with Similar Compounds

Dapagliflozin Formate (DAP-FOR)

DAP-FOR is an ester prodrug of dapagliflozin designed to improve stability and manufacturability.

Parameter DAP-PDH DAP-FOR
Structure Crystalline hydrate Ester prodrug
Bioequivalence Reference standard 90% CI for Cmax and AUC: 0.80–1.25
Stability Sensitive to humidity and temperature; requires controlled storage Higher melting point (~104°C); improved solid-state stability
PK Profile Mean plasma concentrations: 174.05 ng/mL (Cmax), 484.13 h·ng/mL (AUC) Similar PK to DAP-PDH; no significant differences in exposure

Key Findings :

  • DAP-FOR meets bioequivalence criteria, making it a viable alternative to DAP-PDH .
  • DAP-FOR’s enhanced stability simplifies manufacturing and storage .

Dapagliflozin Bis(L-Proline)

This cocrystal form is used in fixed-dose combination (FDC) tablets (e.g., with metformin).

Parameter DAP-PDH Dapagliflozin Bis(L-Proline)
Formulation Immediate-release tablet Extended-release FDC tablet
Bioequivalence Reference drug (Forxiga<sup>®</sup>) GMR (90% CI) for Cmax and AUC: 0.95–1.05 under fasted/fed conditions
Dissolution >80% in 30 minutes (double-layer FDC) Comparable to reference (Xigduo<sup>®</sup> XR)

Key Findings :

  • The bis(L-proline) cocrystal maintains bioequivalence and is suitable for extended-release formulations .

Amorphous Dapagliflozin 1,2-Propanediol

This form addresses the instability of crystalline DAP-PDH, which can revert to amorphous under stress.

Parameter DAP-PDH Amorphous Form
Stability Degrades rapidly at >25°C or low/high pH Thermally stable; no solvate loss
Manufacturability Requires humidity/temperature control Simplified processing via spray drying

Key Findings :

  • The amorphous form avoids recrystallization issues but lacks long-term stability data .

Dapagliflozin-Citric Acid Cocrystal

Developed to enhance physicochemical properties.

Parameter DAP-PDH Citric Acid Cocrystal
Solubility Poorly water-soluble (0.33 mg/mL) Improved solubility in preclinical models
Stability Degrades in acidic conditions (pH 3.0) Stable across pH 4.0–6.8

Key Findings :

  • Cocrystals offer pH stability advantages but require clinical validation .

Comparative Pharmacokinetics

Compound Cmax (ng/mL) AUC (h·ng/mL) Tmax (h)
DAP-PDH 174.05 484.13 2.0
DAP-FOR 180.21 492.45 2.5
Dapagliflozin Cocrystal (Beagle Dogs) 1.02 (T/R ratio) 1.05 (T/R ratio) Similar to DAP-PDH

Stability and Formulation Considerations

  • DAP-PDH : Degrades rapidly under accelerated conditions (40°C/75% RH) and low pH, requiring neutral pH excipients .
  • DAP-FOR/Cocrystals : Exhibit superior stability, reducing manufacturing complexity .
  • Dissolution Optimization : Double-layer FDC tablets (e.g., F6 formulation) achieve >80% DAP-PDH release within 30 minutes, matching reference drugs (f2 = 75.84) .

Clinical Implications

  • DAP-PDH reduces cardiovascular death/hospitalization by 26% in heart failure patients (DAPA-HF trial) .
  • Prodrugs (DAP-FOR) and cocrystals offer comparable efficacy with improved manufacturability, supporting their use as alternatives .

Biological Activity

Dapagliflozin propanediol hydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus. This compound has gained attention for its antihyperglycemic properties, which are rooted in its ability to inhibit glucose reabsorption in the kidneys, thereby promoting glucose excretion and lowering blood sugar levels. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound works by selectively inhibiting SGLT2, a protein responsible for reabsorbing glucose from the renal tubular fluid back into the bloodstream. The inhibition of this transporter leads to increased urinary glucose excretion, which results in lower plasma glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and potential cardiovascular benefits.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is well-absorbed and has a favorable distribution within the body. A study comparing this compound with its ester prodrug, dapagliflozin formate, showed comparable plasma concentration profiles and bioavailability, indicating that both formulations are effective in delivering the active compound to the systemic circulation .

Key Pharmacokinetic Parameters

ParameterThis compoundDapagliflozin Formate
Maximum Plasma Concentration (Cmax)Similar across formulationsSimilar across formulations
Area Under Curve (AUC)Within bioequivalence range (0.80–1.25)Within bioequivalence range (0.80–1.25)
Half-lifeApproximately 12.9 hoursApproximately 12.9 hours

Clinical Efficacy

Clinical trials have demonstrated that this compound effectively reduces hemoglobin A1c (HbA1c) levels in patients with type 2 diabetes. In a pooled analysis of multiple studies, patients treated with dapagliflozin showed significant reductions in HbA1c compared to placebo .

Summary of Clinical Findings

  • Study Design : Randomized controlled trials
  • Population : Patients with type 2 diabetes
  • Duration : Up to 24 weeks
  • Results :
    • Reduction in HbA1c: Approximately 0.5% to 1% from baseline.
    • Weight loss: Average reduction of about 1-3 kg.
    • Blood pressure: Modest reductions observed.

Safety Profile

The safety profile of this compound has been evaluated in various studies, indicating that it is generally well-tolerated. Common adverse effects include urinary tract infections and genital mycotic infections due to increased glucose in the urine.

Adverse Events Overview

Adverse EventIncidence (%)
Urinary Tract Infection5-10
Genital Mycotic Infection5-8
Hypoglycemia<1

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

  • Case Study 1 : A 55-year-old male with poorly controlled type 2 diabetes experienced a reduction in HbA1c from 9% to 7% after six months of treatment with this compound combined with metformin.
  • Case Study 2 : A clinical trial involving elderly patients showed that dapagliflozin not only improved glycemic control but also resulted in significant weight loss and reduced systolic blood pressure.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Dapagliflozin propanediol hydrate in combination therapies, and what parameters ensure reliability?

Answer: A stability-indicating RP-HPLC method is validated per ICH Q2(R1) guidelines for simultaneous estimation of this compound (DAPA) with Teneligliptin hydrobromide hydrate (TENE) in synthetic mixtures. Key parameters include:

  • Linearity : Ranges of 5–100 µg/mL (DAPA) and 10–200 µg/mL (TENE) with correlation coefficients >0.999 .
  • Accuracy : Recoveries of 99.81–100.78% (DAPA) and 99.13–100.69% (TENE) using synthetic mixtures .
  • Precision : Relative standard deviation (RSD) <2% for intraday/interday variability .
  • Robustness : Maintains reliability under variations in flow rate (±0.2 mL/min), wavelength (±2 nm), and mobile phase ratio (±5%) .

Q. How is method specificity ensured when analyzing this compound in complex matrices?

Answer: Specificity is validated by:

  • Peak Purity : Chromatographic separation of DAPA (retention time: 6.65 min) and TENE (4.20 min) using a Gemini C18 column with methanol:ammonium formate (70:30 v/v) mobile phase .
  • Degradation Studies : Resolution of alkali/oxidative degradants from the main peak, confirmed by forced degradation under stress conditions (e.g., 0.1N HCl, 3% H₂O₂) .
  • Excipient Interference : No overlap between drug peaks and excipients (e.g., microcrystalline cellulose, magnesium stearate) in synthetic mixtures .

Q. What are the detection limits (LOD/LOQ) for this compound in stability-indicating assays?

Answer:

  • LOD : 0.94 µg/mL (DAPA) and 1.35 µg/mL (TENE) .
  • LOQ : 2.86 µg/mL (DAPA) and 4.10 µg/mL (TENE), validated via signal-to-noise ratios >10 .
    These values ensure sensitivity for trace analysis in degradation studies .

Advanced Research Questions

Q. How are co-elution challenges resolved in simultaneous quantification of this compound with Teneligliptin hydrobromide hydrate?

Answer: Co-elution is mitigated through:

  • Mobile Phase Optimization : Adjusting methanol:buffer ratios (e.g., 70:30 v/v) and pH (6.8) to enhance peak resolution .
  • Gradient Elution : For impurity profiling, gradient elution (mobile phase B: 90% acetonitrile) separates DAPA (37 min) and Sitagliptin (16 min) using a Gemini C18 column .
  • Column Selection : C18 columns with 5 µm particle size provide optimal retention and efficiency for polar metabolites .

Q. What methodological considerations are critical for impurity profiling in fixed-dose combinations (FDCs) containing this compound?

Answer:

  • Gradient Elution : A 80-min gradient separates impurities using KH₂PO₃ buffer (pH 6.0) and acetonitrile .
  • Forced Degradation : Hydrolytic (0.1N HCl) and oxidative (3% H₂O₂) conditions identify degradation products, validated via mass spectrometry .
  • Validation Criteria : Linearity (0.05–5 µg/mL), accuracy (98–102%), and precision (RSD <2%) for impurity quantification .

Q. How are degradation pathways and hydrolytic product toxicity assessed for this compound?

Answer:

  • Degradation Studies : Hydrolytic products are characterized using LC-MS/MS and compared to reference standards .
  • In Silico Toxicity Prediction : Tools like in silico QSAR models evaluate mutagenicity and hepatotoxicity of degradants (e.g., propane diol derivatives) .
  • Stability Protocols : Long-term (25°C/60% RH) and accelerated (40°C/75% RH) storage conditions monitor degradation kinetics .

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOADIQFWSVMMRJ-UPGAGZFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914678
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960404-48-2
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960404-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapagliflozin propanediol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPAGLIFLOZIN PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dapagliflozin propanediol hydrate
Dapagliflozin propanediol hydrate
Dapagliflozin propanediol hydrate
Dapagliflozin propanediol hydrate
Dapagliflozin propanediol hydrate
Dapagliflozin propanediol hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.